HIF-2α-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIF-2alpha-IN-2 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, or hypoxia. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancers and other diseases characterized by hypoxia.

科学研究应用

HIF-2alpha-IN-2 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of hypoxia-inducible factor 2 alpha in various chemical processes and pathways.

Biology: Researchers use HIF-2alpha-IN-2 to investigate the cellular and molecular mechanisms of hypoxia response, including gene expression and protein interactions.

Medicine: The compound is being explored for its potential therapeutic applications in treating cancers, particularly those that are resistant to conventional therapies. It is also being studied for its role in other hypoxia-related diseases.

Industry: HIF-2alpha-IN-2 is used in the development of new drugs and therapeutic agents, as well as in the production of diagnostic tools and assays.

作用机制

Target of Action

HIF-2alpha-IN-2 primarily targets the Hypoxia-Inducible Factor 2 Alpha (HIF2α), a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia . HIF2α is involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolic reprogramming . It is also associated with the progression of certain cancers, making it a significant target for therapeutic intervention .

Mode of Action

HIF-2alpha-IN-2 acts as an inhibitor of HIF2α. It prevents the dimerization of HIF2α with its partner ARNT, thereby blocking the transcriptional activity of HIF2α . This inhibition disrupts the expression of HIF2α target genes that are involved in cellular proliferation, angiogenesis, and tumor growth .

Biochemical Pathways

HIF2α is a key player in the VHL–HIF–VEGF axis, a pathway that is fundamental to the pathogenesis of renal cell carcinoma (RCC) and other cancers . Inhibition of HIF2α by HIF-2alpha-IN-2 disrupts this pathway, affecting downstream effects such as angiogenesis and metabolic reprogramming . The transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α (HIF1A) compared to HIF-2α (EPAS1) mRNA .

Pharmacokinetics

It is noted that pt2977, a second-generation hif-2 alpha inhibitor with a similar mechanism of action to hif-2alpha-in-2, has a superior pharmacokinetic profile compared to its predecessor . This suggests that HIF-2alpha-IN-2 may also have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy.

Result of Action

The inhibition of HIF2α by HIF-2alpha-IN-2 leads to a reduction in the transcription and expression of HIF-2α target genes. This results in decreased cellular proliferation, angiogenesis, and tumor growth . In renal cell carcinoma (RCC) models, for instance, HIF-2alpha-IN-2 has been shown to reduce HIF-2α levels and suppress cell growth .

Action Environment

The action of HIF-2alpha-IN-2 is influenced by the hypoxic conditions within the tumor microenvironment. Under hypoxic conditions, the activity of prolyl hydroxylase (PHD), which mediates the degradation of HIF2α, is suppressed, leading to the stabilization of HIF2α Therefore, the efficacy of HIF-2alpha-IN-2 in inhibiting HIF2α may be influenced by the degree of hypoxia within the tumor environment

生化分析

Biochemical Properties

HIF-2alpha-IN-2 interacts with several enzymes, proteins, and other biomolecules. It is involved in the regulation of the HIF pathway, which is crucial for cellular function under conditions of low oxygen . The compound interacts with proteins such as prolyl hydroxylase domain (PHD) enzymes and the asparaginyl hydroxylase factor inhibiting HIF-1 .

Cellular Effects

HIF-2alpha-IN-2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it destabilizes HIF-2α’s heterodimerization with its obligate partner protein, thus reducing their transcriptional activity that links to tumor progression .

Molecular Mechanism

At the molecular level, HIF-2alpha-IN-2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It allosterically destabilizes HIF-2α’s heterodimerization with its partner protein, leading to a reduction in their transcriptional activity .

Metabolic Pathways

HIF-2alpha-IN-2 is involved in the HIF pathway, interacting with enzymes such as PHD and the asparaginyl hydroxylase factor inhibiting HIF-1

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of HIF-2alpha-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of HIF-2alpha-IN-2 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to monitor the purity and potency of the compound. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical structure and composition.

化学反应分析

Types of Reactions

HIF-2alpha-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties and biological activity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of HIF-2alpha-IN-2 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the desired outcomes.

Major Products Formed

The major products formed from the reactions of HIF-2alpha-IN-2 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.

相似化合物的比较

Similar Compounds

Belzutifan: Another hypoxia-inducible factor 2 alpha inhibitor, belzutifan has shown promise in clinical trials for treating renal cell carcinoma and other cancers associated with von Hippel-Lindau disease.

PT2385: This compound is also a hypoxia-inducible factor 2 alpha inhibitor and has been studied for its potential in treating various cancers.

Uniqueness

HIF-2alpha-IN-2 is unique in its specific binding affinity and inhibitory activity towards hypoxia-inducible factor 2 alpha. Its distinct chemical structure allows for selective inhibition, which can lead to fewer off-target effects and improved therapeutic outcomes compared to other inhibitors.

属性

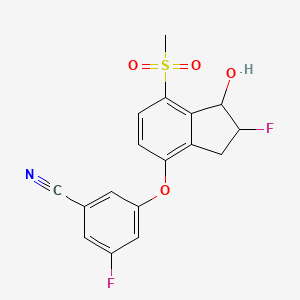

IUPAC Name |

3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHLUQQEKIJSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2443444.png)

![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)

![ethyl 5-acetyl-2-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanamido)-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2443462.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)

![3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2443466.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)